molecular formula C11H17N5 B11731263 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

Katalognummer: B11731263
Molekulargewicht: 219.29 g/mol
InChI-Schlüssel: OPCVKJKVNYREGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two ethyl-substituted pyrazole rings connected via a methylene bridge.

Eigenschaften

Molekularformel

C11H17N5

Molekulargewicht

219.29 g/mol

IUPAC-Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-15-6-5-10(14-15)7-12-11-8-13-16(4-2)9-11/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI-Schlüssel

OPCVKJKVNYREGF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amin umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um Ausbeute und Reinheit zu verbessern, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen verwendet werden, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab, was häufig zu funktionalisierten Pyrazolderivaten mit verbesserten biologischen Aktivitäten führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine, in cancer therapy. Research indicates that compounds with a pyrazole backbone can inhibit the growth of various cancer cell lines, such as lung, colorectal, and breast cancers. For instance, a study reported that related compounds exhibited IC50 values ranging from 73 to 84 mg/mL against HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Case Study:
A comparative analysis showed that an analog of this compound achieved a mean growth inhibition of 54.25% on HepG2 cells while maintaining minimal toxicity to normal fibroblasts (growth percentage = 80.06% ) . This selective targeting suggests promising therapeutic potential.

Anti-inflammatory Properties

Pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound has shown effectiveness in reducing inflammation markers in various models, indicating its potential use in treating inflammatory diseases .

Pesticidal Activity

The unique structure of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine positions it as a candidate for developing new pesticides. Pyrazole derivatives have been associated with insecticidal and fungicidal properties. They can disrupt biological processes in pests without significantly affecting non-target species, making them valuable for sustainable agriculture practices .

Synthesis of Novel Materials

The compound's ability to form coordination complexes with metals opens avenues for its application in materials science. Research has demonstrated that pyrazole-based ligands can stabilize metal ions, leading to the development of novel materials with unique electronic and optical properties .

Catalytic Applications

Due to its structural features, 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine can act as a catalyst or ligand in various organic reactions. Its ability to stabilize reactive intermediates makes it useful in synthetic organic chemistry, particularly in multicomponent reactions that yield bioactive compounds .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInhibitory effects on HepG2 and HeLa cells
Anti-inflammatory agentsReduction of inflammation markers
AgriculturePesticidesEffective against pests with minimal non-target impact
Materials ScienceCoordination complexesDevelopment of novel materials with unique properties
Chemical ReactionsCatalysts in organic synthesisStabilization of reactive intermediates

Wirkmechanismus

Der Wirkungsmechanismus von 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Stellen bindet und so die Funktion des Enzyms moduliert. Darüber hinaus kann sie mit Rezeptoren auf Zelloberflächen interagieren und intrazelluläre Signalwege auslösen, die zu verschiedenen biologischen Wirkungen führen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Pyrazole Rings

The ethyl groups on both pyrazole rings distinguish this compound from analogs with smaller (e.g., methyl) or bulkier (e.g., tert-butyl, trifluoromethyl) substituents. Key comparisons include:

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1546273-32-8)
  • Structure : Methyl groups replace ethyl on both pyrazoles.
  • Properties : Reduced steric bulk and lipophilicity compared to the ethyl analog. Methyl substitution often enhances solubility but may reduce membrane permeability.
  • Applications : Similar scaffolds are used in kinase inhibitors.
Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
  • Structure : Features a trifluoromethylphenyl group and an oxazole-carboxamide moiety.
  • This contrasts with the ethyl analog’s electron-donating nature.
  • Applications : Ceapins modulate unfolded protein response pathways.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyridinyl and methylthiopropyl substituents.
  • Ethyl groups in the target compound may offer better bioavailability than methylthio.

Physicochemical Properties

Compound Molecular Weight Substituents Key Properties
Target Compound ~235.3 Ethyl (x2) Moderate lipophilicity, suitable for CNS penetration
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine ~207.2 Methyl (x2) Higher solubility, lower logP
Ceapin-A9 ~379.3 CF₃, oxazole-carboxamide High electronegativity, protein binding
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ~215.2 Cyclopropyl, pyridinyl Aromatic interactions, metabolic stability

Biologische Aktivität

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C11H15N5
Molecular Weight 225.27 g/mol
IUPAC Name 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
Canonical SMILES CCN1C=CC(=N1)CNC2=CN(N=C2C)C(F)F

The biological activity of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The pyrazole moiety allows for hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity and selectivity towards specific targets.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain enzymes, such as cyclooxygenase (COX) and various kinases. For instance, studies have shown that pyrazole derivatives can effectively inhibit COX-2, leading to anti-inflammatory effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For example, a related pyrazole compound showed an IC50 value of 54.25% against HepG2 cells, indicating promising anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which can reduce inflammation in various models. The structural modifications on the pyrazole ring can enhance these effects, making them suitable candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been reported. Some derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. However, the activity varies significantly depending on the specific structure and substituents present on the pyrazole ring .

Case Studies

  • Anticancer Study : A study evaluated a series of pyrazole derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity without affecting normal cell viability .
  • Anti-inflammatory Assessment : In a model assessing inflammation induced by endothelin-1 in mice, a related compound demonstrated comparable efficacy to established anti-inflammatory drugs like bosentan .
  • Antimicrobial Evaluation : A set of synthesized pyrazole derivatives was tested against common bacterial strains, revealing varying degrees of antibacterial activity, with some compounds showing significant potential as antimicrobial agents .

Q & A

Q. Methodological Answer :

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.8–4.2 ppm (N-CH₂), and δ 6.5–7.5 ppm (pyrazole protons) confirm substitution patterns .
  • ¹³C NMR : Signals near 14 ppm (ethyl CH₃) and 45–50 ppm (N-CH₂) validate alkylation .

Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249 for C₁₂H₂₀N₆) .

IR Spectroscopy : Stretches at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm amine and pyrazole groups .

Advanced: How is X-ray crystallography applied to determine the structure of this compound?

Q. Methodological Answer :

Crystal Growth : Use slow evaporation of a saturated solution in ethanol or DCM.

Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Process data with SHELXL (via Olex2 GUI) to refine atomic coordinates and thermal parameters. For example, SHELXL achieved R₁ = 0.045 for a related pyrazole derivative .

Q. Key Parameters :

  • Space group: P2₁/c
  • Bond lengths: N-C (1.34–1.38 Å), C-C (1.40–1.48 Å) .

Advanced: How can computational methods predict the reactivity of this compound?

Q. Methodological Answer :

Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). For pyrazole derivatives, HOMO energies near -6.5 eV correlate with nucleophilic reactivity .
  • Solvent effects (e.g., ethanol) are modeled via PCM (Polarizable Continuum Model).

Molecular Docking : Simulate binding to targets like COX-2 (for anti-inflammatory activity) using AutoDock Vina. Pyrazole-amine moieties show hydrogen bonding with Arg120 .

Basic: What purity assessment methods are recommended?

Q. Methodological Answer :

HPLC : Use a C18 column (ACN/H₂O gradient, 1 mL/min). Purity >95% is typical, as reported for analogs like N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine .

Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 58.1%, H: 8.1%, N: 33.8% for C₁₂H₂₀N₆) .

Advanced: How to optimize synthetic routes for higher yields?

Q. Methodological Answer :

Catalysis : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs (e.g., 90% yield for pyrazole-4-amine derivatives under 150 W, 120°C) .

Workup Optimization : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc) to improve scalability .

Basic: What pharmacological assays are used to evaluate bioactivity?

Q. Methodological Answer :

Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

Analgesic : Hot-plate test (latency ≥ 12 sec at 50 mg/kg) .

Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .

Q. Example Results :

AssayActivity (IC₅₀/MIC)Reference
Anti-inflammatory18.2 µM
Antibacterial32 µg/mL (Gram+)

Advanced: How are structural analogs designed for SAR studies?

Q. Methodological Answer :

Scaffold Modification : Replace ethyl with cyclopropyl or benzyl groups to study steric effects.

Bioisosteric Replacement : Substitute pyrazole with imidazole or triazole rings .

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .

Advanced: How to address solubility challenges in biological assays?

Q. Methodological Answer :

Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes.

Salt Formation : Prepare hydrochloride salts (e.g., 1-(2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine HCl) to enhance aqueous solubility .

Prodrug Design : Introduce phosphate esters for in vivo hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.